5-amino-1-(4-propan-2-ylphenyl)-N-[2-(trifluoromethyl)phenyl]triazole-4-carboxamide
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Overview
Description
5-amino-1-(4-propan-2-ylphenyl)-N-[2-(trifluoromethyl)phenyl]triazole-4-carboxamide is a complex organic compound that has garnered significant interest in various fields of scientific research. This compound is characterized by its unique triazole ring structure, which is substituted with amino, isopropylphenyl, and trifluoromethylphenyl groups. The presence of these functional groups imparts unique chemical and physical properties to the compound, making it valuable for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-amino-1-(4-propan-2-ylphenyl)-N-[2-(trifluoromethyl)phenyl]triazole-4-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the formation of the triazole ring through a cyclization reaction. This can be achieved by reacting an appropriate hydrazine derivative with a suitable nitrile compound under acidic or basic conditions. The resulting triazole intermediate is then further functionalized to introduce the amino, isopropylphenyl, and trifluoromethylphenyl groups.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. Additionally, purification techniques such as recrystallization, chromatography, and distillation are employed to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
5-amino-1-(4-propan-2-ylphenyl)-N-[2-(trifluoromethyl)phenyl]triazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines or alcohols.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield nitro derivatives, while reduction can produce amines or alcohols.
Scientific Research Applications
5-amino-1-(4-propan-2-ylphenyl)-N-[2-(trifluoromethyl)phenyl]triazole-4-carboxamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme functions and interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and agrochemicals.
Mechanism of Action
The mechanism of action of 5-amino-1-(4-propan-2-ylphenyl)-N-[2-(trifluoromethyl)phenyl]triazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation. The trifluoromethyl group can enhance the compound’s binding affinity and stability, contributing to its overall efficacy.
Comparison with Similar Compounds
Similar Compounds
- 5-amino-1-(2,6-dichloro-4-trifluoromethylphenyl)-4-ethylsulfanyl-1H-pyrazole-3-carbonitrile
- 5-amino-1-(2,6-dichloro-4-trifluoromethylphenyl)-1H-pyrazole-3-carbonitrile
Uniqueness
Compared to similar compounds, 5-amino-1-(4-propan-2-ylphenyl)-N-[2-(trifluoromethyl)phenyl]triazole-4-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the isopropylphenyl group, in particular, can influence the compound’s hydrophobicity and binding interactions, making it suitable for specific applications that other similar compounds may not be able to achieve.
Properties
IUPAC Name |
5-amino-1-(4-propan-2-ylphenyl)-N-[2-(trifluoromethyl)phenyl]triazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18F3N5O/c1-11(2)12-7-9-13(10-8-12)27-17(23)16(25-26-27)18(28)24-15-6-4-3-5-14(15)19(20,21)22/h3-11H,23H2,1-2H3,(H,24,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RVUJBKQMOYPCLK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)N2C(=C(N=N2)C(=O)NC3=CC=CC=C3C(F)(F)F)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18F3N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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